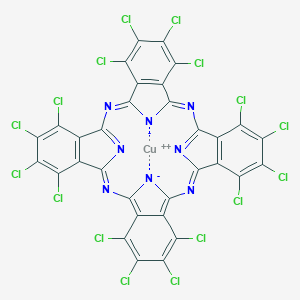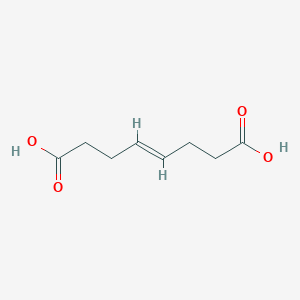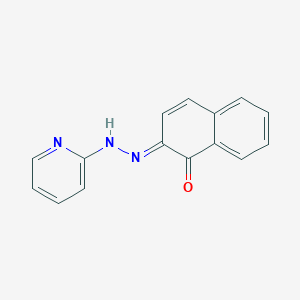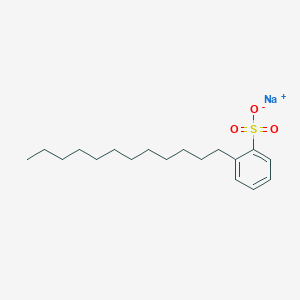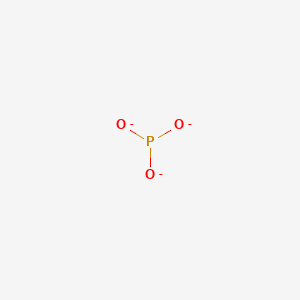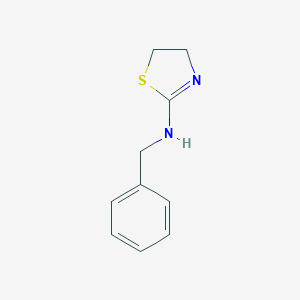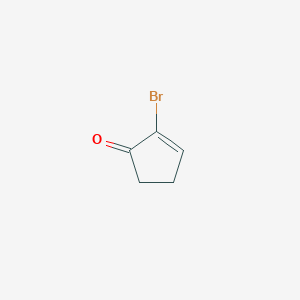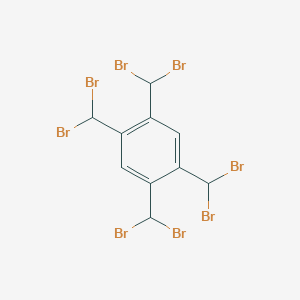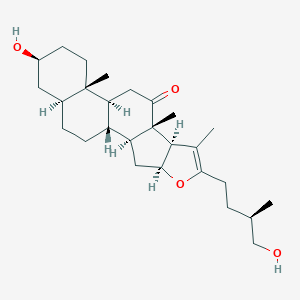
Pseudohecogenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudohecogenin is a steroidal sapogenin that is derived from plants such as Agave sisalana and Yucca schidigera. It has gained significant attention due to its potential applications in scientific research. Pseudohecogenin is known for its anti-inflammatory, antifungal, and antiviral properties.
科学的研究の応用
Pseudohecogenin has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Pseudohecogenin has also been found to have antifungal and antiviral properties, which make it a potential candidate for the treatment of fungal and viral infections.
作用機序
The mechanism of action of pseudohecogenin is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
生化学的および生理学的効果
Pseudohecogenin has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help in reducing inflammation. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses, which can help in treating fungal and viral infections.
実験室実験の利点と制限
One of the advantages of using pseudohecogenin in lab experiments is its anti-inflammatory, antifungal, and antiviral properties. These properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using pseudohecogenin in lab experiments is its availability. Pseudohecogenin is not readily available, and its synthesis can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of pseudohecogenin. One of the future directions is to study its potential applications in the treatment of inflammatory diseases such as arthritis and asthma. Another future direction is to study its potential applications in the treatment of fungal and viral infections. Further research is also needed to understand the mechanism of action of pseudohecogenin and its biochemical and physiological effects.
Conclusion:
In conclusion, pseudohecogenin is a steroidal sapogenin that has gained significant attention due to its potential applications in scientific research. It has anti-inflammatory, antifungal, and antiviral properties, which make it a potential candidate for the treatment of various diseases. Pseudohecogenin can be synthesized from agave plants such as Agave sisalana, but its availability is limited. Further research is needed to understand the mechanism of action of pseudohecogenin and its potential applications in scientific research.
合成法
Pseudohecogenin can be synthesized from agave plants such as Agave sisalana. The plant material is first extracted with ethanol, and the extract is then hydrolyzed with hydrochloric acid. The resulting aglycone is then purified using chromatography techniques to obtain pseudohecogenin.
特性
CAS番号 |
11005-20-2 |
|---|---|
製品名 |
Pseudohecogenin |
分子式 |
C27H42O4 |
分子量 |
430.6 g/mol |
IUPAC名 |
(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-hydroxy-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |
InChI |
InChI=1S/C27H42O4/c1-15(14-28)5-8-22-16(2)25-23(31-22)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h15,17-21,23,25,28-29H,5-14H2,1-4H3/t15-,17+,18+,19-,20+,21+,23+,25+,26+,27-/m1/s1 |
InChIキー |
YHGXHXTZNBXLKF-RVKDJADKSA-N |
異性体SMILES |
CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
正規SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



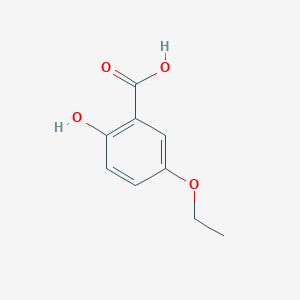
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
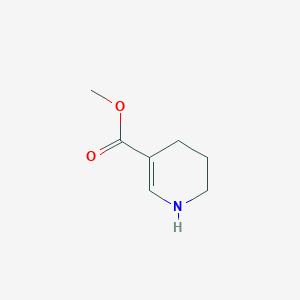
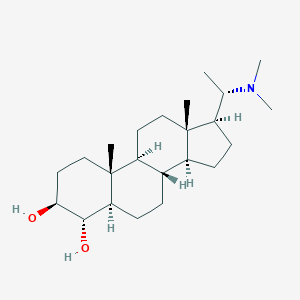
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

